4-fluoro-1-benzothiophene-3-carbaldehyde
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Overview
Description
4-fluoro-1-benzothiophene-3-carbaldehyde is a chemical compound with the molecular formula C9H5FOS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its five-membered ring structure. The presence of a fluorine atom at the 4-position and an aldehyde group at the 3-position makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-benzothiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 2-fluorobenzaldehyde with elemental sulfur and a suitable base. This reaction typically proceeds under reflux conditions in an appropriate solvent, such as toluene or xylene .
Another method involves the use of 1,4-dithiane-2,5-diol as a starting material. This compound undergoes cycloaddition with various ynals to produce 2-substituted thiophene-3-carbaldehyde derivatives in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: 4-fluoro-1-benzothiophene-3-carboxylic acid.
Reduction: 4-fluoro-1-benzothiophene-3-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-1-benzothiophene-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-1-benzothiophene-3-carbaldehyde and its derivatives depends on the specific application and target. In biological systems, these compounds may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets, leading to improved biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-benzothiophene-3-carbaldehyde
- 4-bromo-1-benzothiophene-3-carbaldehyde
- 4-methyl-1-benzothiophene-3-carbaldehyde
Uniqueness
4-fluoro-1-benzothiophene-3-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1784175-12-7 |
---|---|
Molecular Formula |
C9H5FOS |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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